molecular formula C21H18N4O5S B2843948 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112013-57-6

7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2843948
CAS No.: 1112013-57-6
M. Wt: 438.46
InChI Key: NXVKPZXQVRHPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (hereafter referred to as Compound X) is a heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring. Key structural attributes include:

  • A methoxyethyl substituent at position 7, which may enhance solubility and pharmacokinetic properties.
  • The [1,3]dioxolo group at positions 4 and 5 of the quinazoline scaffold, which could influence metabolic stability.

Properties

IUPAC Name

7-(2-methoxyethyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-27-8-7-25-20(26)14-9-16-17(29-12-28-16)10-15(14)22-21(25)31-11-18-23-19(24-30-18)13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKPZXQVRHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps. The general synthetic route includes:

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. The oxadiazole ring in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds featuring oxadiazole rings have been documented to exhibit activity against various bacterial strains. This suggests that the compound could be explored further for its efficacy against resistant bacterial infections.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of quinazolinone derivatives. The presence of the methoxyethyl group may contribute to modulating inflammatory pathways, making this compound a candidate for treating conditions characterized by chronic inflammation.

Drug Development

Due to its diverse biological activities, 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is being investigated for potential use in drug formulations targeting cancer and infectious diseases.

Molecular Targeting

The unique structure allows for the possibility of designing targeted therapies that can interact with specific biological pathways. This could lead to more effective treatments with fewer side effects compared to traditional chemotherapy agents.

Case Studies and Research Findings

Several studies have highlighted the importance of quinazolinone derivatives in drug discovery:

  • Anticancer Activity : A study demonstrated that similar quinazolinone compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy : Research on oxadiazole derivatives has shown promising results against multi-drug resistant bacteria, indicating that this compound could be developed into a new class of antibiotics.
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of related compounds have revealed their potential to reduce markers of inflammation in preclinical models.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The sulfonyl group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazoline Derivatives

Quinazoline-based compounds are well-documented for diverse pharmacological activities. Examples from the literature include:

a) Triazoloquinazoline Derivatives
  • 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (): Synthesized via reactions with cinnamoyl chloride, this compound shares a quinazoline core but incorporates a triazole ring instead of the [1,3]dioxolo group. Its bioactivity remains unspecified, but synthetic routes highlight the versatility of quinazoline scaffolds in medicinal chemistry .
b) Alkyl 2-(3-Substituted-5-Oxo-[1,2,4]Triazolo[4,3-c]Quinazolin-6(5H)-yl) Acetates

These derivatives (e.g., 8a , 8b in ) feature ester-linked side chains, contrasting with Compound X’s methoxyethyl and oxadiazole substituents. Such structural variations influence solubility and target affinity .

Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring in Compound X is a common pharmacophore in anticonvulsant and anti-inflammatory agents:

a) 3-(4-Acetyl-5-Substituted Phenyl-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-Ones ()
  • Compound 6e: Exhibited potent anticonvulsant activity at 30 mg/kg in MES tests. The oxadiazole ring here is fused with a dihydrochromenone system, differing from Compound X’s quinazoline core. This highlights the oxadiazole’s role in enhancing CNS activity .

Molecular Similarity Analysis

Using computational methods like Tanimoto coefficients (), Compound X can be compared to known bioactive molecules:

  • Aglaithioduline : Shares ~70% similarity with SAHA (a histone deacetylase inhibitor) in molecular properties, suggesting that Compound X’s oxadiazole and quinazoline groups might similarly align with HDAC or kinase targets .
  • Bioactivity Clustering : Compounds with structural similarity (e.g., shared oxadiazole or quinazoline motifs) often cluster in bioactivity profiles, as observed in . This supports the hypothesis that Compound X may exhibit activities akin to anticonvulsant or anticancer agents .

Pharmacokinetic Properties

Property Compound X (Predicted) SAHA (Reference) Aglaithioduline (Reference)
Molecular Weight (g/mol) ~450 264.3 356.4
LogP ~2.8 (moderate lipophilicity) 1.5 3.2
Hydrogen Bond Acceptors 9 5 6
Bioactivity Prediction Kinase/HDAC inhibition HDAC inhibition HDAC inhibition

Table 1: Predicted molecular properties of Compound X compared to SAHA and aglaithioduline .

Biological Activity

The compound 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1112013-57-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available literature and research findings.

Molecular Characteristics

The molecular formula of the compound is C21H18N4O5SC_{21}H_{18}N_{4}O_{5}S with a molecular weight of 438.5 g/mol. The structure includes a quinazolinone core modified with a methoxyethyl group and a phenyl-substituted oxadiazole moiety.

PropertyValue
Molecular FormulaC21H18N4O5S
Molecular Weight438.5 g/mol
CAS Number1112013-57-6

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant antitumor , antimicrobial , and anti-inflammatory properties. The presence of the oxadiazole and dioxoloquinazolinone moieties suggests potential for diverse pharmacological effects.

Antitumor Activity

Preliminary studies have indicated that derivatives of quinazolinones possess notable cytotoxic effects against various cancer cell lines. For example, compounds structurally related to quinazolinones have shown efficacy in inhibiting the proliferation of breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) through mechanisms involving apoptosis induction and cell cycle arrest .

A specific study demonstrated that a closely related compound exhibited IC50 values in the micromolar range against MCF-7 cells, suggesting that our compound may also possess similar activity .

Antimicrobial Properties

Compounds containing oxadiazole rings are known for their antimicrobial properties. Research has shown that derivatives can effectively inhibit bacterial growth, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study conducted on various substituted quinazolinones revealed that certain derivatives showed significant cytotoxicity against MCF-7 and Bel-7402 cell lines. The study highlighted the importance of substituent groups in enhancing biological activity .
  • Antimicrobial Screening
    • In another investigation focused on oxadiazole derivatives, compounds were screened against multiple pathogenic bacteria. Results indicated that several derivatives exhibited potent antibacterial activity compared to standard antibiotics like chloramphenicol .

The proposed mechanisms by which such compounds exert their biological effects include:

  • Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in rapidly dividing cells.
  • Induction of Apoptosis : Certain structures can activate apoptotic pathways leading to programmed cell death in tumor cells.
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, reducing oxidative stress in cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.